molecular formula C20H16F2N2O2 B3859328 N,1-bis(3-fluorophenyl)-2,4-dimethyl-6-oxopyridine-3-carboxamide

N,1-bis(3-fluorophenyl)-2,4-dimethyl-6-oxopyridine-3-carboxamide

Cat. No.: B3859328
M. Wt: 354.3 g/mol
InChI Key: MHFLYASVNHHDEH-UHFFFAOYSA-N
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Description

N,1-bis(3-fluorophenyl)-2,4-dimethyl-6-oxopyridine-3-carboxamide is an organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of two fluorophenyl groups attached to the nitrogen and carbon atoms of the pyridine ring, along with two methyl groups and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis(3-fluorophenyl)-2,4-dimethyl-6-oxopyridine-3-carboxamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced through a Suzuki cross-coupling reaction, where a boronic acid derivative of fluorobenzene is coupled with a halogenated pyridine intermediate.

    Addition of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the pyridine intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,1-bis(3-fluorophenyl)-2,4-dimethyl-6-oxopyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N,1-bis(3-fluorophenyl)-2,4-dimethyl-6-oxopyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N,1-bis(3-fluorophenyl)-2,4-dimethyl-6-oxopyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N,1-bis(4-fluorophenyl)methanimine
  • N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine

Uniqueness

N,1-bis(3-fluorophenyl)-2,4-dimethyl-6-oxopyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N,1-bis(3-fluorophenyl)-2,4-dimethyl-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O2/c1-12-9-18(25)24(17-8-4-6-15(22)11-17)13(2)19(12)20(26)23-16-7-3-5-14(21)10-16/h3-11H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFLYASVNHHDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1C(=O)NC2=CC(=CC=C2)F)C)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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